CA XII Inhibition Potency: Target Compound vs. Acetazolamide (AAZ)
5-(Piperazine-1-sulfonyl)furan-2-carboxamide exhibits moderate inhibitory activity against human carbonic anhydrase XII, a transmembrane isoform implicated in tumor hypoxia and pH regulation. The compound demonstrates an IC50 of 269 nM against recombinant hCA XII in a stopped-flow CO₂ hydration assay following 15-minute preincubation [1]. This places it between the clinically used sulfonamide acetazolamide (AAZ), which shows weaker hCA XII inhibition (IC50 = 5,700 nM), and more potent piperazine sulfonamide derivatives such as compound 11 (Ki = 2.7 nM) [2]. The 21-fold improvement in hCA XII inhibition over AAZ suggests utility in applications where intermediate potency is desired to balance on-target activity with off-isoform selectivity.
| Evidence Dimension | hCA XII inhibition potency (IC50 or Ki) |
|---|---|
| Target Compound Data | IC50 = 269 nM (hCA XII) |
| Comparator Or Baseline | Acetazolamide: IC50 = 5,700 nM (hCA XII) |
| Quantified Difference | 21.2-fold more potent than acetazolamide |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant CA XII; 15 min preincubation |
Why This Matters
For researchers targeting CA XII in hypoxic tumor models, this compound provides an intermediate potency that may avoid the excessive inhibition associated with subnanomolar inhibitors while still surpassing the benchmark clinical CA inhibitor AAZ.
- [1] BindingDB. (2015). BDBM50442522 (CHEMBL2440581): IC50 = 269 nM against human recombinant carbonic anhydrase XII (stopped-flow CO₂ hydration, 15 min preincubation). View Source
- [2] Vullo, D., Voipio, J., Innocenti, A., Rivera, C., Ranki, H., Scozzafava, A., Kaila, K., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors. Inhibition of the human cytosolic isozyme VII with aromatic and heterocyclic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(4), 971–976. View Source
